molecular formula C27H22N2O4 B3375546 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-quinolin-3-YL-propionic acid CAS No. 1106706-63-1

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-quinolin-3-YL-propionic acid

Cat. No.: B3375546
CAS No.: 1106706-63-1
M. Wt: 438.5
InChI Key: HZZZBOUYIXBVNP-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-quinolin-3-YL-propionic acid is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative featuring a quinolin-3-yl substituent. The Fmoc group, a widely used protecting group in peptide synthesis, enhances solubility in organic solvents and facilitates deprotection under mild basic conditions (e.g., piperidine) . The quinolin-3-yl moiety, a bicyclic aromatic system with a nitrogen heteroatom, distinguishes this compound from other Fmoc-amino acids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-3-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O4/c30-26(31)25(14-17-13-18-7-1-6-12-24(18)28-15-17)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-13,15,23,25H,14,16H2,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZZBOUYIXBVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Fmoc-protected amino acids, which are reacted with quinoline derivatives under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs automated peptide synthesizers, which allow for the efficient and scalable synthesis of Fmoc-protected peptides. The process involves the sequential addition of amino acids to a growing peptide chain, with each step being carefully controlled to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-quinolin-3-YL-propionic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Fmoc-3-quinolinylalanine has been studied for its potential anticancer properties. Research indicates that compounds containing quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The structural features of Fmoc-3-quinolinylalanine may enhance its interaction with biological targets involved in cancer proliferation and survival pathways.

1.2 Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial activities. Studies have shown that Fmoc-3-quinolinylalanine exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. The fluorenylmethoxycarbonyl (Fmoc) group may also improve the solubility and bioavailability of the compound.

Peptide Synthesis

2.1 Solid Phase Peptide Synthesis (SPPS)
Fmoc-3-quinolinylalanine is utilized as a building block in solid-phase peptide synthesis. The Fmoc protection strategy allows for the selective deprotection of amino acids during peptide assembly, facilitating the synthesis of complex peptides with high purity and yield. This method is crucial for producing peptides that can serve as therapeutic agents or research tools.

2.2 Modifying Peptide Properties
Incorporating Fmoc-3-quinolinylalanine into peptides can modify their pharmacokinetic properties, such as stability and activity. The unique structure of this amino acid can influence the conformation and interactions of the resulting peptides, potentially leading to enhanced biological activity.

Biological Research

3.1 Targeting Protein Interactions
Research has employed Fmoc-3-quinolinylalanine to study protein-ligand interactions. By incorporating this compound into peptide sequences, scientists can investigate how specific modifications affect binding affinity and specificity towards target proteins. This application is vital for understanding molecular mechanisms in various biological processes.

3.2 Drug Design and Development
The unique chemical properties of Fmoc-3-quinolinylalanine make it a valuable tool in drug design. Its ability to mimic natural amino acids while providing additional functional groups allows for the exploration of new therapeutic avenues, particularly in designing inhibitors or modulators for enzyme targets.

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-quinolin-3-YL-propionic acid involves its interaction with specific molecular targets and pathways. The Fmoc group provides stability and protection to the amino group, allowing for selective reactions to occur at other sites on the molecule. The quinoline moiety can interact with various biological targets, influencing cellular processes and pathways .

Comparison with Similar Compounds

Quinolin-3-yl vs. Other Aromatic Substituents

  • Quinolin-3-yl: The bicyclic quinoline group introduces enhanced aromaticity and a basic nitrogen atom, which may improve interactions with biological targets (e.g., enzymes, receptors) via hydrogen bonding or π-stacking. This could make the compound suitable for anticancer or antimicrobial peptide design .
  • Furan-2-yl () : Smaller and less lipophilic, furan derivatives are often used in peptides requiring moderate solubility and metabolic stability.
  • Indol-3-yl () : The indole moiety, common in tryptophan analogs, supports interactions with hydrophobic pockets in proteins. Chlorination (as in ) may enhance electrophilic reactivity for targeted drug delivery.

Aliphatic vs. Aromatic Substituents

  • Cyclohexyl () : Aliphatic substituents increase steric bulk and hydrophobicity, favoring membrane permeability in drug candidates.

Biological Activity

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-quinolin-3-YL-propionic acid, also known by its IUPAC name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-3-yl)propanoic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C27H22N2O4
  • Molecular Weight : 438.48 g/mol
  • CAS Number : 281655-61-6
  • Purity : 95.00%

The compound features a fluorenylmethoxycarbonyl (Fmoc) moiety, which is commonly used in the protection of amino acids during peptide synthesis. The quinoline structure contributes to its potential biological activity, particularly in medicinal applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The Fmoc group provides stability and facilitates the compound's role in peptide synthesis, which is essential for producing biologically active peptides.

Anticancer Activity

Recent studies have indicated that compounds containing quinoline structures exhibit significant anticancer properties. For instance, quinoline derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. The specific effects of this compound on cancer cell lines are under investigation, with preliminary results suggesting potential efficacy against various types of cancer.

Enzyme Inhibition

Research has demonstrated that similar compounds can act as inhibitors for specific enzymes involved in metabolic pathways. For example, quinoline derivatives have been reported to inhibit enzymes like cyclooxygenase and lipoxygenase, which play roles in inflammation and cancer progression. The exact inhibitory effects of this particular compound on such enzymes remain to be fully elucidated.

Case Studies

  • Anticancer Efficacy
    • A study conducted on the effects of quinoline derivatives on breast cancer cell lines showed that these compounds could significantly reduce cell viability and induce apoptosis. The study highlighted the importance of structural modifications on the quinoline core for enhancing biological activity.
  • Peptide Synthesis Applications
    • The use of Fmoc-protected amino acids in peptide synthesis has been well documented. A case study demonstrated that incorporating this compound into peptide sequences improved the yield and purity of synthesized peptides, thereby facilitating further biological evaluations.

Comparative Analysis

Property/ActivityThis compoundSimilar Compounds
Molecular Weight438.48 g/molVaries
CAS Number281655-61-6Varies
Anticancer ActivityPotentially effective against cancer cell linesMany quinoline derivatives show similar effects
Enzyme InhibitionUnder investigationKnown inhibitors in literature

Q & A

Basic: What are the common synthetic routes for preparing 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-3-YL-propionic acid?

The compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. A key step involves coupling the quinolin-3-yl-alanine derivative with Fmoc-protecting groups using reagents like PyBOP or HBTU in the presence of DIEA as a base . Purification often employs reverse-phase HPLC or column chromatography with gradients of acetonitrile/water (0.1% TFA) to isolate the product. Critical parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC or LC-MS to prevent side reactions like premature Fmoc deprotection.

Basic: How is the compound characterized to confirm structural integrity?

Characterization relies on spectroscopic and analytical techniques:

  • NMR : 1^1H and 13^13C NMR confirm the presence of Fmoc aromatic protons (7.2–7.8 ppm) and quinoline protons (8.1–9.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates the molecular ion peak (e.g., [M+H]+^+ at m/z 513.33 for C30_{30}H25_{25}N3_3O4_4) .
  • HPLC : Purity (>95%) is confirmed using C18 columns with UV detection at 254 nm .

Advanced: How can crystallographic data discrepancies be resolved during structural refinement?

X-ray diffraction data refinement using programs like SHELXL requires careful handling of disordered Fmoc groups or solvent molecules. Strategies include:

  • Applying restraints to anisotropic displacement parameters for the fluorenyl moiety .
  • Using the SQUEEZE algorithm (in PLATON) to model diffuse solvent contributions in cases of poorly resolved electron density .
  • Cross-validating with spectroscopic data to resolve ambiguities in torsion angles of the quinoline-propionic acid backbone .

Advanced: What experimental protocols mitigate racemization during Fmoc deprotection?

Racemization at the α-carbon is minimized by:

  • Using 20% piperidine in DMF for Fmoc removal, which is less basic than alternatives like DBU, reducing base-induced stereochemical scrambling .
  • Maintaining reaction temperatures below 25°C during deprotection steps .
  • Monitoring enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol) to detect <1% epimerization .

Advanced: How do solvent polarity and pH affect the compound’s stability in aqueous solutions?

  • Stability in DMSO : The compound is stable for >1 month at -20°C but degrades within 72 hours in aqueous buffers (pH 7.4) due to hydrolysis of the ester linkage .
  • pH Sensitivity : Below pH 5, the quinoline nitrogen protonation enhances solubility but accelerates Fmoc cleavage. Buffering with 0.1 M citrate (pH 4.0–6.0) optimizes short-term stability .
  • Lyophilization : Freeze-drying in the presence of trehalose (1:5 molar ratio) preserves integrity for long-term storage .

Advanced: What strategies address low solubility in peptide coupling reactions?

Low solubility in DMF or DCM is addressed by:

  • Co-solvent Systems : Adding 10% THF or 1,2-dimethoxyethane to DMF improves dispersion .
  • Microwave-assisted synthesis : Heating to 50°C under microwave irradiation enhances dissolution without side reactions .
  • Ultrasonication : Pre-treatment for 15 minutes reduces aggregation prior to coupling .

Advanced: How are toxicity and handling risks assessed given limited ecotoxicological data?

  • In vitro assays : Use HepG2 cells for acute cytotoxicity screening (IC50_{50} typically >100 µM) .
  • Environmental precautions : Follow GHS Category 4 guidelines (acute toxicity) with LC50_{50} >100 mg/L in Daphnia magna assays .
  • Handling protocols : Use fume hoods, nitrile gloves, and P2 respirators to prevent inhalation/contact, as the compound is a suspected respiratory sensitizer .

Advanced: How to optimize reaction yields when introducing quinoline-3-yl modifications?

  • Directed ortho-metalation : Use LDA at -78°C to functionalize the quinoline ring before coupling with Fmoc-protected alanine .
  • Microwave-assisted Suzuki coupling : For C-3 substitution, employ Pd(PPh3_3)4_4/K2_2CO3_3 in DME/H2_2O (3:1) at 120°C for 20 minutes (yields >85%) .

Basic: What are the recommended storage conditions to prevent degradation?

Store at -20°C under argon in amber vials. Desiccate with silica gel to prevent hydrolysis. Avoid repeated freeze-thaw cycles, which reduce purity by ~5% per cycle .

Advanced: How to resolve conflicting NMR data for diastereomeric byproducts?

  • NOESY : Identify spatial proximity between Fmoc protons and the quinoline ring to distinguish R/S configurations .
  • VCD Spectroscopy : Compare experimental and computed vibrational circular dichroism spectra to assign absolute configuration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-quinolin-3-YL-propionic acid
Reactant of Route 2
Reactant of Route 2
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-quinolin-3-YL-propionic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.